molecular formula C7H8BrNO B138423 5-(Bromomethyl)-2-methoxypyridine CAS No. 128632-03-1

5-(Bromomethyl)-2-methoxypyridine

Cat. No. B138423
M. Wt: 202.05 g/mol
InChI Key: LCLDNQYXVDKJMX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxypyridine is a brominated pyridine derivative that has gained attention due to its potential applications in various fields of chemistry. The presence of both bromo and methoxy groups in its structure makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-(Bromomethyl)-2-methoxypyridine, has been explored in several studies. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, the synthesis of bromido gold(I) complexes featuring a 2-methoxypyridin-5-yl residue indicates the potential for creating biologically active compounds using brominated pyridines as starting materials . An efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has also been described, showcasing the versatility of brominated pyridines in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of brominated pyridines has been characterized using various analytical techniques. For example, the crystal structures of two bromo-substituted Schiff bases have been determined, providing insight into the molecular configurations and stabilization through hydrogen bonds and weak π-π interactions . These structural analyses are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of brominated pyridines is a key area of interest. Studies have shown that bromine atoms in these compounds can participate in various chemical reactions. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the substitution of a bromine atom with an ethoxy group . Similarly, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into aminopentanedinitriles and further into 2-imino-5-methoxypyrrolidines demonstrates the reactivity of bromine-containing intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo and methoxy substituents have been studied, revealing their potential in materials science . Additionally, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile provides information on the intermolecular interactions and stability of brominated compounds .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • 5-(Bromomethyl)-2-methoxypyridine is utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further used to create bicyclic δ-lactams. These compounds are synthesized using magnesium 'ate' complexes as key reagents, indicating the versatility of 5-(Bromomethyl)-2-methoxypyridine in organic synthesis (Sośnicki, 2009).
  • Precursor for Nucleoside Analogs :

    • This compound serves as a precursor in the synthesis of pyridine nucleosides related to 5-fluorouracil, an important chemotherapeutic agent. The compound is involved in a multi-step process that results in various nucleoside analogs (Nesnow & Heidelberger, 1973).
  • Development of Gold(I) Complexes :

    • Research indicates its relevance in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes. These complexes demonstrate significant activity against certain cancer cell lines, highlighting the potential of 5-(Bromomethyl)-2-methoxypyridine in the development of new anticancer drugs (Gallati et al., 2020).
  • Large-Scale Synthesis Applications :

    • It is used in methodologies for large-scale synthesis of compounds like methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, indicating its utility in industrial-scale chemical production (Morgentin et al., 2009).
  • In Antiviral Research :

    • It has a role in the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues with noted antiviral activity, particularly against retroviruses (Hocková et al., 2003).
  • Synthesis of Ligands for Complexation with Cations :

    • The compound aids in synthesizing ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, which are suitable for complexation with lanthanide(III) cations. This demonstrates its potential in the field of coordination chemistry (Charbonnière et al., 2001).
  • Application in NLO Materials :

    • A novel squaric acid derivative synthesized from 5-amino-2-methoxypyridine ester amide exhibits second-order nonlinear optical (NLO) application, showcasing its utility in the development of NLO materials (Kolev et al., 2008).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures.


Future Directions

This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and reactivity.


For a specific compound like “5-(Bromomethyl)-2-methoxypyridine”, you would need to consult scientific literature or databases for detailed information. If you’re affiliated with a research institution, you might have access to databases like SciFinder or Reaxys that could provide this information. Otherwise, you could try searching in publicly accessible databases like PubChem, ChemSpider, or Google Scholar. Please note that not all compounds will have extensive information available, particularly if they haven’t been widely studied.


properties

IUPAC Name

5-(bromomethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDNQYXVDKJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155964
Record name Pyridine, 5-(bromomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-methoxypyridine

CAS RN

128632-03-1
Record name Pyridine, 5-(bromomethyl)-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 5-(bromomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Picconi, P Prabaharan, JL Auer, S Sandiford… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel series of pyridyl nitrofuranyl isoxazolines were synthesized and evaluated for their antibacterial activity against multiple drug resistant (MDR) Staphylococcus strains. …
Number of citations: 22 www.sciencedirect.com

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